[1,2,4]Triazolo[1,5-a]pyrimidin-2-ylacetic acid
Overview
Description
[1,2,4]Triazolo[1,5-a]pyrimidin-2-ylacetic acid is a heterocyclic compound that has garnered significant interest in the fields of medicinal and agricultural chemistry. This compound is part of the broader class of [1,2,4]triazolo[1,5-a]pyrimidines, which are known for their diverse biological activities, including antibacterial, antifungal, antiviral, antiparasitic, and anticancer properties .
Mechanism of Action
Target of Action
The [1,2,4]Triazolo[1,5-a]pyrimidines (TPs) are a class of non-naturally occurring small molecules that have aroused the interest of researchers . They are found in various structures in agriculture and medicinal chemistry, such as antibacterial, antifungal, antiviral, antiparasitic, and anticancer agents . They exhibit numerous activities, including acting as RORγt inverse agonists , PHD-1 , JAK1 , and JAK2 inhibitors .
Mode of Action
The specificity of the action of these PDE inhibitors was attributed to the selective binding at a given cAMP PDE site in the cardiovascular system . Differential scanning fluorimetry demonstrated its ability to destabilize the RT heterodimer, thus confirming an allosteric binding at the interface between p51 and p66 RT subunits .
Biochemical Pathways
The [1,2,4]Triazolo[1,5-a]pyrimidines are involved in various biochemical pathways. They are known to interact with several metals, and the interactions of their coordination compounds in biological systems have been extensively described . They enhance the polymerization of MAP-rich tubulin .
Pharmacokinetics
The synthesis of these compounds has been established under microwave conditions, which involves the use of enaminonitriles and benzohydrazides, a transamidation mechanism followed by nucleophilic addition with nitrile, and subsequent condensation to yield the target compound in a short reaction time .
Result of Action
The result of the action of [1,2,4]Triazolo[1,5-a]pyrimidin-2-ylacetic acid is the inhibition of various targets, leading to their respective downstream effects. For example, as JAK1 and JAK2 inhibitors, they can potentially be used in the treatment of various diseases .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the reaction temperature has been found to play a role in the synthesis of these compounds
Biochemical Analysis
Biochemical Properties
[1,2,4]Triazolo[1,5-a]pyrimidin-2-ylacetic acid plays a crucial role in several biochemical reactions. It interacts with enzymes such as kinases and phosphatases, influencing their activity. For instance, it has been shown to inhibit certain kinases, thereby affecting phosphorylation processes within the cell. Additionally, this compound can bind to proteins involved in signal transduction pathways, altering their conformation and function. These interactions highlight the compound’s potential as a modulator of biochemical pathways .
Cellular Effects
The effects of this compound on cellular processes are profound. It has been observed to influence cell signaling pathways, particularly those involved in growth and apoptosis. By modulating the activity of key signaling proteins, this compound can alter gene expression patterns, leading to changes in cellular metabolism and function. For example, it can upregulate or downregulate the expression of genes involved in metabolic pathways, thereby impacting cellular energy production and utilization .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can bind to the active sites of enzymes, either inhibiting or activating their function. This binding often involves hydrogen bonding and hydrophobic interactions, stabilizing the enzyme-inhibitor complex. Additionally, the compound can influence gene expression by interacting with transcription factors, thereby modulating the transcriptional activity of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over various time periods. The compound is relatively stable under standard laboratory conditions, but its activity can diminish over time due to degradation. Long-term studies have shown that prolonged exposure to the compound can lead to sustained changes in cellular function, including alterations in cell cycle progression and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with dosage in animal models. At low doses, the compound can enhance certain biochemical pathways without causing significant toxicity. At higher doses, it can induce toxic effects, including oxidative stress and apoptosis. These dose-dependent effects underscore the importance of careful dosage optimization in experimental settings .
Metabolic Pathways
This compound is involved in several metabolic pathways. It can be metabolized by enzymes such as cytochrome P450s, leading to the formation of various metabolites. These metabolites can further interact with other biomolecules, influencing metabolic flux and the overall metabolic profile of the cell. Understanding these metabolic pathways is crucial for elucidating the compound’s full range of biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [1,2,4]triazolo[1,5-a]pyrimidin-2-ylacetic acid can be achieved through various methods. One common approach involves the condensation of 3-amino-1,2,4-triazole with ethyl acetoacetate, followed by cyclization and subsequent functionalization to introduce the acetic acid moiety . Another method employs the use of enaminonitriles and benzohydrazides under microwave irradiation, which provides a catalyst-free and eco-friendly route to the target compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
[1,2,4]Triazolo[1,5-a]pyrimidin-2-ylacetic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce alkyl or acyl groups .
Scientific Research Applications
Chemistry
In chemistry, [1,2,4]triazolo[1,5-a]pyrimidin-2-ylacetic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery .
Biology
Biologically, this compound exhibits significant activity against various pathogens, making it a valuable candidate for the development of new antimicrobial agents .
Medicine
In medicine, this compound has shown potential as an anticancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation .
Industry
Industrially, this compound is used in the formulation of agrochemicals, such as herbicides and fungicides, due to its effectiveness in controlling plant diseases and pests .
Comparison with Similar Compounds
Similar Compounds
- [1,2,4]Triazolo[1,5-a]pyrimidine
- [1,2,4]Triazolo[4,3-a]pyrimidine
- [1,2,4]Triazolo[3,4-b][1,3,4]thiadiazine
Uniqueness
Compared to other similar compounds, [1,2,4]triazolo[1,5-a]pyrimidin-2-ylacetic acid is unique due to its specific acetic acid moiety, which enhances its solubility and bioavailability. This structural feature also allows for more versatile chemical modifications, making it a valuable scaffold for drug development .
Properties
IUPAC Name |
2-([1,2,4]triazolo[1,5-a]pyrimidin-2-yl)acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N4O2/c12-6(13)4-5-9-7-8-2-1-3-11(7)10-5/h1-3H,4H2,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GQLFTNOBABDOLE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C(=NC(=N2)CC(=O)O)N=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10653849 | |
Record name | ([1,2,4]Triazolo[1,5-a]pyrimidin-2-yl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10653849 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
716362-08-2 | |
Record name | ([1,2,4]Triazolo[1,5-a]pyrimidin-2-yl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10653849 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-{[1,2,4]triazolo[1,5-a]pyrimidin-2-yl}acetic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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